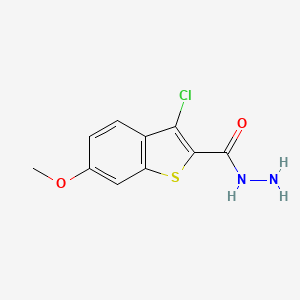

3-Chloro-6-methoxy-1-benzothiophene-2-carbohydrazide

カタログ番号 B2651127

CAS番号:

142137-98-2

分子量: 256.7

InChIキー: SXPAHRIQWOIDAN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

3-Chloro-6-methoxy-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C10H9ClN2O2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of 3-Chloro-6-methoxy-1-benzothiophene-2-carbohydrazide and its complexes has been reported in the literature . An equimolar mixture of 3-chloro-6-methoxy-benzothiophene-2-carbohydrazide and salicylaldehyde was refluxed in ethanol in the presence of a catalytic amount of glacial acetic acid for about 6 hours on a water bath .Molecular Structure Analysis

The molecular structure of 3-Chloro-6-methoxy-1-benzothiophene-2-carbohydrazide is characterized by its linear formula C10H9ClN2O2S . The thiophene ring vibration of the ligand remained unaffected in all the complexes and appeared at about the same region 1501–1535 cm−1 .Chemical Reactions Analysis

The Schiff base behaves as a tridentate ONO donor ligand and forms complexes of the type ML2 (metal-ligand) stoichiometry for Cu(II), Co(II), Ni(II), and Mn(II) complexes and ML stoichiometry for Zn(II), Hg(II), and Fe(III) complexes .科学的研究の応用

Chemical Synthesis and Compound Formation

- 3-Chloro-6-methoxy-1-benzothiophene-2-carbohydrazide has been utilized in the synthesis of various chemical compounds. For instance, it was used in the creation of a new compound by reacting with 2-hydroxy-6-pentadecylbenzaldehyde, confirmed through multiple spectral analyses (Naganagowda et al., 2014).

Antimicrobial and Anthelmintic Applications

- This compound has shown potential in antimicrobial and anthelmintic applications. Its derivatives were screened for antimicrobial, analgesic, and anthelmintic activities, highlighting its potential in medicinal chemistry (Naganagowda et al., 2011).

Corrosion Inhibition

- It has been studied for its inhibitory action on the corrosion of aluminum alloys in acidic mediums. This study is significant for understanding its application in material science, particularly in protecting metals from corrosion (Kini et al., 2011).

Antibacterial Activity

- The compound has been involved in synthesizing derivatives that exhibited antibacterial activity. This highlights its relevance in developing new antimicrobial agents, crucial for addressing antibiotic resistance (Naganagowda & Petsom, 2011).

Coordination Complexes and Metal Complexes

- Research has been conducted on creating coordination complexes with metals like Cu(II), Co(II), Ni(II), and others, using this compound as a ligand. These studies are essential for understanding the compound's applications in inorganic chemistry and material science (Biradar & Mruthyunjayaswamy, 2013).

特性

IUPAC Name |

3-chloro-6-methoxy-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S/c1-15-5-2-3-6-7(4-5)16-9(8(6)11)10(14)13-12/h2-4H,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPAHRIQWOIDAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-methoxy-1-benzothiophene-2-carbohydrazide | |

Synthesis routes and methods

Procedure details

A 100 ml, round bottomed flask, reflux condenser, gas inlet and Teflon stirrer were oven dried for 12 hours at 160° C. The apparatus was rapidly assembled, flushed with dry nitrogen gas, and cooled to room temperature. The reaction flask was charged with methyl 6-methoxy-3-chlorobenzo[b]thiophene-2-carboxylate (1.50 g, 5.85 mmole), anhydrous methanol (Aldrich, 50 ml), and anhydrous hydrazine (Aldrich, 2.5 equivalents, 0.47 g, 0.45 ml, 14.61 mmole). The stirred reaction mixture was brought to reflux and the progress of the reaction monitored by TLC (Silica, 1:1 hexane:ethyl acetate, iodine and UV visualization). After 72 hours, the completed reaction was cooled to room temperature, and further cooled to 5° C. for 1 hour. The resulting solid was filtered, washed with cold methanol (2×10 ml), and dried in vacuo. This resulted in 0.856 g of the desired material, as a white amorphous powder which was used directly.

Quantity

1.5 g

Type

reactant

Reaction Step One

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2651046.png)

![N-(2,4-dimethylphenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2651047.png)

![N-[2-[(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2651051.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid](/img/structure/B2651054.png)

![4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole](/img/structure/B2651055.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]-2-[2-amino-4-(trifluoromethyl)anilino]ethane](/img/structure/B2651056.png)

![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfinyl}-N-methyl-N-phenylacetamide](/img/structure/B2651057.png)

![2-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2651059.png)

![2-chloro-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2651063.png)